![molecular formula C8H8Cl2 B020077 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-82-7](/img/structure/B20077.png)
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a cyclic compound that has been extensively studied in scientific research due to its unique structure and potential applications. It is a polycyclic hydrocarbon that contains three fused rings and two chlorine atoms. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. It may also act as a free radical scavenger, which can help to prevent oxidative damage to cells.
Biochemical And Physiological Effects
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain tumor cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have antioxidant properties and can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene in lab experiments is its unique structure, which can lead to the formation of novel compounds with potential applications. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is relatively easy to synthesize using various methods. However, one limitation of using 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. One direction is to further investigate its potential as an antitumor and anti-inflammatory agent. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in other areas of scientific research.
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a cyclic compound that has been extensively studied in scientific research due to its unique structure and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene have been discussed in this paper. While there is still much to learn about 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, its potential applications in scientific research make it an important compound to study.
Synthesis Methods
The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been achieved using various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and 1,2-dichloroethylene. This reaction leads to the formation of a Diels-Alder adduct, which can then be dehydrogenated to form 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. Another method involves the reaction between cyclopentadiene and 1,2-dichloro-1,1,2,2-tetrafluoroethylene, which leads to the formation of a Diels-Alder adduct that can be dechlorinated to form 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene.
Scientific Research Applications
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have several potential applications in scientific research. It has been studied for its antitumor and anti-inflammatory properties. It has also been found to have potential as a catalyst for various chemical reactions. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a starting material for the synthesis of other compounds.
properties
CAS RN |
103063-82-7 |
|---|---|
Product Name |
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene |
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2 |
InChI Key |
GQKQNYMVDOQVIX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
Canonical SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
synonyms |
Tricyclo[3.2.1.02,4]oct-6-ene, 3,3-dichloro-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



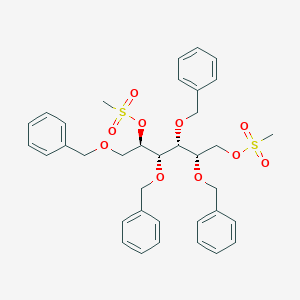
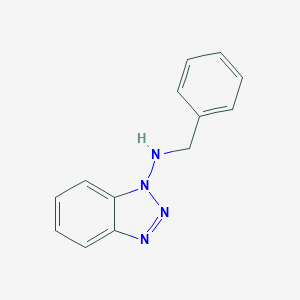
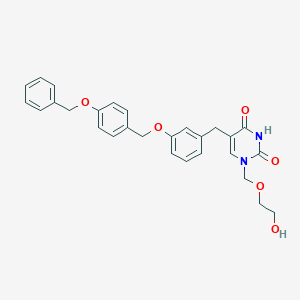
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
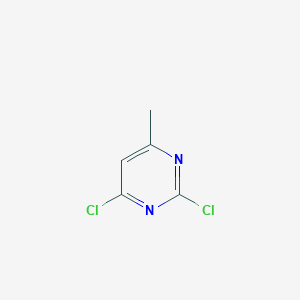
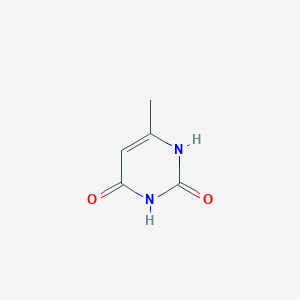
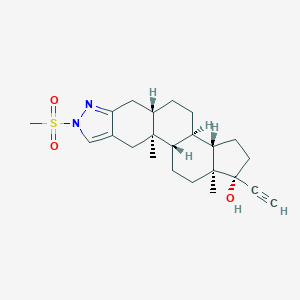
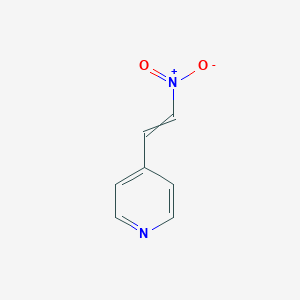

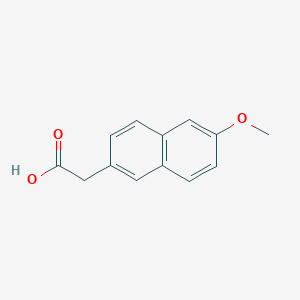
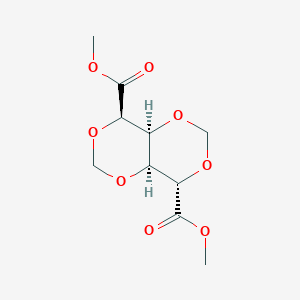
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
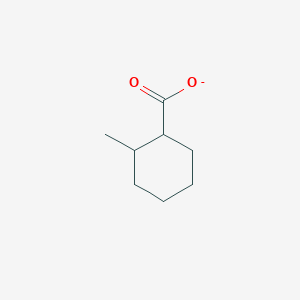
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)